molecular formula C12H13FO2 B8199530 Ethyl 4-allyl-3-fluorobenzoate

Ethyl 4-allyl-3-fluorobenzoate

Cat. No.: B8199530
M. Wt: 208.23 g/mol
InChI Key: NZXWVMYHZUXISU-UHFFFAOYSA-N
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Description

Ethyl 4-allyl-3-fluorobenzoate is a fluorinated aromatic ester characterized by an allyl group (-CH₂CH₂CH₂) at the 4-position and a fluorine atom at the 3-position of the benzoate ring. While specific data on this compound are absent in the provided evidence, its structural analogs from the benzoate ester family—such as Ethyl 3-amino-4-fluorobenzoate and Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate—offer insights into how substituent variations influence physicochemical properties and applications.

Properties

IUPAC Name

ethyl 3-fluoro-4-prop-2-enylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-3-5-9-6-7-10(8-11(9)13)12(14)15-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXWVMYHZUXISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-allyl-3-fluorobenzoate typically involves the esterification of 4-allyl-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-allyl-3-fluorobenzoic acid+ethanolsulfuric acidEthyl 4-allyl-3-fluorobenzoate+water\text{4-allyl-3-fluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-allyl-3-fluorobenzoic acid+ethanolsulfuric acid​Ethyl 4-allyl-3-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-allyl-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: 4-allyl-3-fluorobenzaldehyde or 4-allyl-3-fluorobenzoic acid.

    Reduction: Ethyl 4-allyl-3-fluorobenzyl alcohol.

    Substitution: Compounds where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Ethyl 4-allyl-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-allyl-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the allyl group can facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Ethyl 3-amino-4-fluorobenzoate and Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate, two analogs from the provided evidence:

Property Ethyl 3-amino-4-fluorobenzoate Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate
Molecular Formula C₉H₁₀FNO₂ C₁₂H₁₁ClFNO₃
Substituents - Amino (-NH₂) at 3-position
- Fluorine (-F) at 4-position
- Chloro-fluorophenyl group at 4-position
- Oxobutanoate (keto-ester) at 3-position
Boiling Point 285.5 ± 20.0 °C (predicted) Not reported
Density 1.218 ± 0.06 g/cm³ (predicted) Not reported
Applications Intermediate in active pharmaceutical ingredient (API) synthesis Supplier data suggest potential use in agrochemicals or specialty chemicals, though specifics are unavailable

Key Observations:

Substituent Effects on Properties: Ethyl 3-amino-4-fluorobenzoate’s amino group introduces polarity, likely contributing to its moderate boiling point (285.5°C) and density (1.218 g/cm³) . In contrast, Ethyl 4-allyl-3-fluorobenzoate’s allyl group is bulkier and less polar, which could reduce boiling point and density compared to the amino analog.

Functional Group Impact on Applications: Amino-substituted fluorobenzoates (e.g., Ethyl 3-amino-4-fluorobenzoate) are prioritized in pharmaceutical synthesis due to their role as intermediates .

Research Findings and Trends

  • Synthetic Utility: Ethyl 3-amino-4-fluorobenzoate’s synthesis involves esterification and fluorination steps, a pathway that could be adapted for this compound by substituting allylation for amination .

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